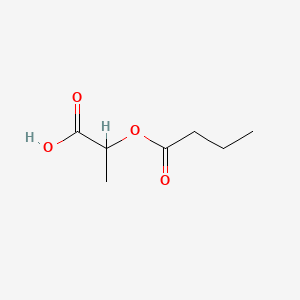

1-Carboxyethyl butyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Carboxyethyl butyrate is an ester compound with the molecular formula C7H12O4. It is formed by the esterification of butyric acid with 2-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Carboxyethyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, butyric acid and 2-hydroxypropanoic acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Carboxyethyl butyrate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butyric acid and 2-hydroxypropanoic acid.

Reduction: Reduction of the ester with reducing agents such as lithium aluminum hydride can produce the corresponding alcohols.

Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Hydrolysis: Butyric acid and 2-hydroxypropanoic acid.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Applications De Recherche Scientifique

1-Carboxyethyl butyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.

Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mécanisme D'action

The mechanism of action of 1-carboxyethyl butyrate involves its hydrolysis to release butyric acid and 2-hydroxypropanoic acid. Butyric acid is known to act as a histone deacetylase inhibitor, which can modulate gene expression and exert anti-inflammatory effects. The compound may also interact with specific receptors and enzymes involved in metabolic pathways, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Ethyl butyrate: An ester formed from butyric acid and ethanol, known for its fruity aroma.

Methyl butyrate: An ester formed from butyric acid and methanol, also known for its pleasant smell.

Propyl butyrate: An ester formed from butyric acid and propanol, used in flavorings and fragrances.

Uniqueness: 1-Carboxyethyl butyrate is unique due to its combination of butyric acid and 2-hydroxypropanoic acid, which imparts distinct chemical properties and potential biological activities. Unlike simple esters like ethyl butyrate or methyl butyrate, this compound has a more complex structure that can participate in a wider range of chemical reactions and biological interactions.

Activité Biologique

1-Carboxyethyl butyrate (CEB) is a compound that has garnered attention for its potential biological activities, primarily through its hydrolysis to butyric acid and 2-hydroxypropanoic acid. This article explores the biological activity of CEB, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The primary mechanism of action of this compound involves its conversion into butyric acid, which is recognized as a histone deacetylase (HDAC) inhibitor . This inhibition plays a crucial role in modulating gene expression and exerting anti-inflammatory effects. Butyric acid achieves this by accumulating in the nucleus and interfering with HDAC activity, leading to increased acetylation of histones and subsequent changes in gene transcription .

In addition to HDAC inhibition, CEB may interact with various receptors and enzymes involved in metabolic pathways. It is suggested that butyric acid can activate G-protein coupled receptors such as FFAR2 and FFAR3, which further contribute to its anti-inflammatory properties .

Pharmacokinetics

Butyric acid produced from CEB is primarily absorbed by colonocytes and the liver. It plays a vital role in energy metabolism, particularly in the colon, where it serves as an energy source for epithelial cells. Some butyrate enters systemic circulation, allowing it to cross the blood-brain barrier via specific transporters like SLC16A (monocarboxylate transporters) and SLC5A8 (SMCT1) .

Biological Effects

The biological effects of this compound are extensive:

- Anti-inflammatory Effects : CEB has been shown to reduce pro-inflammatory cytokines such as IL-6 and IL-12 in macrophages, indicating its potential for modulating immune responses .

- Anticancer Properties : Research indicates that butyric acid can inhibit the growth of colonic tumor cells while promoting the proliferation of healthy colonic epithelial cells. This dual effect is attributed to the differential metabolism of butyrate in cancer versus normal cells .

- Gut Health : Butyric acid enhances gut barrier integrity and maintains colonic health by providing energy to colonocytes and exhibiting antimicrobial properties against pathogenic bacteria .

Case Study 1: Anti-inflammatory Mechanism

In a study examining the effects of butyrate on intestinal macrophages, it was found that treatment with n-butyrate significantly reduced the expression of pro-inflammatory genes while leaving primary response genes unaffected. This suggests that butyrate selectively modulates immune responses without broadly suppressing necessary inflammatory pathways .

Case Study 2: Cancer Cell Dynamics

Another investigation focused on the impact of butyric acid on colorectal cancer cells demonstrated that butyrate induced apoptosis in these cells while promoting healthy cell growth. The study highlighted the Warburg effect, where cancer cells exhibit altered metabolism that prevents proper utilization of butyrate, leading to its accumulation and subsequent apoptotic signaling .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Reduces cytokine levels (e.g., IL-6, IL-12) in macrophages |

| Anticancer | Inhibits growth of tumor cells; promotes healthy epithelial cell proliferation |

| Gut health | Provides energy to colonocytes; supports gut barrier integrity |

| Metabolic regulation | Acts as a substrate for ATP production; influences metabolic pathways via receptor activation |

Propriétés

Numéro CAS |

84681-86-7 |

|---|---|

Formule moléculaire |

C7H12O4 |

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

2-butanoyloxypropanoic acid |

InChI |

InChI=1S/C7H12O4/c1-3-4-6(8)11-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10) |

Clé InChI |

QLSZXTYHGGLMNX-UHFFFAOYSA-N |

SMILES canonique |

CCCC(=O)OC(C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.